molecular formula C5H7N3O B1315867 1-methyl-1H-pyrazole-4-carboxamide CAS No. 89280-01-3

1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1315867
CAS No.: 89280-01-3
M. Wt: 125.13 g/mol
InChI Key: JHAHAUYJIIKYIC-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-carboxamide is a compound that falls under the category of pyrazole carboxamides . It has a molecular weight of 140.14 . The IUPAC name for this compound is 5-amino-1-methyl-1H-pyrazole-4-carboxamide .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . These compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using various techniques such as 1H NMR and 13C NMR . In molecular docking studies, certain derivatives of this compound have shown the ability to form hydrogen bonds with specific proteins .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Modified Synthesis Techniques: A study demonstrated an economical and efficient synthesis of variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones, highlighting a method that yields excellent results in a short time via microwave irradiation (Khan et al., 2005).
  • Facile Preparation of Derivatives: Another research focused on the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide and its derivatives, showing the versatility of pyrazole-carboxamides in synthesizing pyrimidin-4(5H)-ones (Miyashita et al., 1990).

Anticancer Applications

  • Anticancer Agents and mTOR Inhibition: A study synthesized 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and evaluated them as anticancer agents, finding that some compounds showed promising activity against human cancer cell lines through apoptosis and mTOR inhibition (Reddy et al., 2014).

Antimicrobial and Antifungal Activity

  • Nematocidal and Fungicidal Activities: Pyrazole carboxamide derivatives have been identified for their potential in agrochemical applications, with some showing good nematocidal activity against Meloidogyne incognita and others demonstrating weak fungicidal activity (Zhao et al., 2017).
  • Mycobacterium Tuberculosis Inhibitors: Various synthesized 1-((1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides exhibited antitubercular activity, with specific compounds showing significant inhibition of Mycobacterium tuberculosis (Amaroju et al., 2017).

Structural Studies and Material Sciences

  • DNA-Binding Interaction and Anticancer Evaluation: Novel 1H-pyrazole-3-carboxamide derivatives were synthesized, and their interaction with DNA was explored to understand their antitumor mechanisms, revealing potential targets for anticancer drug development (Lu et al., 2014).

Future Directions

The future directions for 1-methyl-1H-pyrazole-4-carboxamide and its derivatives could involve further exploration of their antifungal activities . Some of these compounds have shown promising results against certain fungi, suggesting potential for further study .

Biochemical Analysis

Biochemical Properties

1-methyl-1H-pyrazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain . This inhibition disrupts the electron transport chain, leading to reduced ATP production. Additionally, this compound forms hydrogen bonds with amino acid residues in the active sites of enzymes, further modulating their activity .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit cell proliferation in certain cancer cell lines by interfering with the cell cycle . Moreover, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell growth and apoptosis . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic fluxes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, forming hydrogen bonds and other non-covalent interactions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, its inhibition of succinate dehydrogenase results in the disruption of the mitochondrial electron transport chain, leading to decreased ATP production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including liver and thyroid toxicity . These toxic effects are likely due to the compound’s ability to disrupt key metabolic pathways and induce oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of its biological targets .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase and other components of the mitochondrial respiratory chain . The compound’s metabolism includes oxidation, conjugation with glutathione, and subsequent excretion . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with components of the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The mitochondrial localization of this compound is essential for its role in inhibiting succinate dehydrogenase and disrupting cellular metabolism .

Properties

IUPAC Name

1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAHAUYJIIKYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561880
Record name 1-Methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89280-01-3
Record name 1-Methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-methyl-1H-pyrazole-4-carboxamide derivatives are known to act as succinate dehydrogenase inhibitors (SDHIs). [, , ] They bind to the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi. [] This binding disrupts the fungal electron transport chain, leading to energy depletion and ultimately fungal cell death. [] For instance, studies have shown that compounds containing this scaffold can damage mitochondria, cell membranes, and vacuoles in fungal cells. []

A: While the core structure of this compound can be defined, the provided research focuses on its derivatives, each with specific modifications influencing their properties. Therefore, providing a single molecular formula or weight for "the" scaffold is inaccurate. Researchers utilize techniques like 1H NMR, 13C NMR, and HRMS to characterize individual derivatives. [, , ] Specific examples of characterized compounds and their spectroscopic data can be found within the individual papers.

ANone: The provided research does not highlight any catalytic properties of this compound derivatives. The focus remains on their fungicidal activity, specifically their role as SDHIs.

A: Researchers have utilized computational methods like molecular docking to understand the interactions between this compound derivatives and their target, SDH. [, ] This approach helps visualize the binding orientation and interactions within the enzyme's active site. [] Additionally, Topomer CoMFA has been employed to develop three-dimensional quantitative structure-activity relationship (QSAR) models, providing insights into the relationship between the structure of the derivatives and their fungicidal activity. []

A: Understanding SAR is crucial in fungicide development. Studies have shown that the position and type of substituents on the phenyl ring of this compound derivatives significantly influence their antifungal activity. [, ] For example, one study revealed that substitution at the 6-position of the quinazolinone ring led to increased antifungal activity against Rhizoctonia solani. [] Furthermore, the number and position of chlorine atoms also played a role in activity. [] Researchers have also explored modifications to the N-phenyl substituted amide fragment, leading to the identification of highly active compounds against Sclerotinia sclerotiorum. []

ANone: The provided research primarily focuses on the discovery and development of novel fungicidal compounds. Information specifically addressing SHE regulations, compliance, risk minimization, and responsible practices related to this compound derivatives is not explicitly discussed.

ANone: The provided research primarily investigates the in vitro and in vivo antifungal activity of this compound derivatives, not their pharmacokinetic properties in humans or animals. Therefore, information about ADME, in vivo activity, and efficacy in a clinical context is not available within these studies.

A: Numerous studies demonstrate the in vitro and in vivo efficacy of this compound derivatives against various fungi. Researchers commonly use mycelial growth inhibition assays to evaluate in vitro antifungal activity. [, , , ] For in vivo testing, experiments often involve plant models, like rice or soybean, infected with specific fungal pathogens. [, , ] These studies assess the ability of the compounds to control disease progression and improve crop yield.

A: Research indicates that fungal resistance to SDHIs, including those based on the this compound scaffold, is a growing concern. [] Mutations in the succinate dehydrogenase genes are a known mechanism of resistance. [] These mutations can reduce the binding affinity of the fungicide to the target enzyme, rendering it less effective. Cross-resistance among different SDHI fungicides is also possible due to their shared target site. []

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